1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-

Cancer metastasis Antimetastatic agents Lewis lung carcinoma

1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-, commonly designated LY150310, is a synthetic substituted imidazole that acts as a histamine H1-receptor antagonist and additionally modulates prostanoid pathways. Preclinical pharmacological profiling has identified this compound as an inhibitor of thromboxane synthase, cyclooxygenase, and thrombin activation, biochemical processes implicated as targets for antimetastatic intervention.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 103294-47-9
Cat. No. B1675575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-
CAS103294-47-9
SynonymsLY 150310
LY 150310 mono-NO4
LY-150310
LY150310
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)N3C=CN=C3
InChIInChI=1S/C13H14N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h1-2,4,6,8-10,13H,3,5,7H2
InChIKeyRUKUDYPTXIUUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY150310 (CAS 103294-47-9) – Core Chemical Identity and Scientific Synopsis for Research Procurement


1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-, commonly designated LY150310, is a synthetic substituted imidazole that acts as a histamine H1-receptor antagonist and additionally modulates prostanoid pathways [1]. Preclinical pharmacological profiling has identified this compound as an inhibitor of thromboxane synthase, cyclooxygenase, and thrombin activation, biochemical processes implicated as targets for antimetastatic intervention [2]. Structurally, the molecule incorporates a tetrahydronaphthalene (tetralin) moiety linked to an imidazole ring (molecular formula C₁₃H₁₄N₂, MW 198.26 g/mol) [1].

Why Simple Substitution by Generic H1 Antagonists or Single-Target Antimetastatic Agents Fails for LY150310-Based Research


LY150310 occupies a distinct polypharmacological niche that is not replicated by classical histamine H1-receptor antagonists (e.g., diphenhydramine, loratadine) or by reference antimetastatic compounds such as nafazatrom and RA233. Standard H1 blockers lack the dual thromboxane synthase/cyclooxygenase inhibitory activity that contributes to LY150310's antimetastatic efficacy [1]. Conversely, nafazatrom requires approximately 100‑fold higher doses to achieve comparable inhibition of spontaneous lung metastasis in the Lewis lung carcinoma model, while RA233 fails to inhibit lung metastasis at maximally tolerated doses [2]. Interchanging LY150310 with any single‑mechanism analog therefore forfeits the integrated H1‑blocking, prostanoid‑modulating, and antimetastatic profile that defines its experimental utility.

Quantitative Differential Evidence for LY150310 (CAS 103294-47-9) vs. Closest Reference Compounds


In Vivo Antimetastatic ED50: LY150310 vs. Nafazatrom in the Lewis Lung Carcinoma Model

In a direct head‑to‑head comparison using the Lewis lung carcinoma spontaneous metastasis assay, LY150310 inhibited pulmonary metastasis formation with an ED50 of 0.5 mg/kg/day, representing a 100‑fold greater potency than the reference antimetastatic compound nafazatrom (ED50 = 50 mg/kg/day) [1]. Both compounds were administered every 12 h from Day 5 through Day 19 post‑tumor implantation.

Cancer metastasis Antimetastatic agents Lewis lung carcinoma

Therapeutic Index Comparison: LY150310 vs. Nafazatrom in Tumor‑Bearing Mice

The same head‑to‑head study determined the therapeutic index (TI = LD50/ED50) for each compound. LY150310 exhibited a TI of 180, considerably wider than the TI of 7 observed for nafazatrom [1]. This indicates a 25.7‑fold larger safety margin for LY150310 at antimetastatic doses.

Therapeutic index Antimetastatic safety Lewis lung carcinoma

Antimetastatic Efficacy of LY150310 vs. RA233: Complete Lack of Activity by the Reference Compound

RA233, another reference antimetastatic agent, was evaluated alongside LY150310. At its maximally tolerated dose of 200 mg/kg/day (administered from Day 5 until death), RA233 failed to produce any inhibition of spontaneous lung metastasis, while LY150310 achieved an ED50 of 0.5 mg/kg/day and complete inhibition of lung lesions at maximally effective doses [1].

Cancer metastasis RA233 Lewis lung carcinoma

Bronchodilator Potency in Guinea Pig Models: LY150310 vs. Aminophylline

In a comprehensive bronchodilator evaluation, LY150310 was compared with aminophylline across multiple challenge systems (histamine, A23187, ovalbumin, 5‑HT, LTD₄, methacholine, PAF aerosol challenges in guinea pigs). The published conclusion states that “LY150310 was equal to or more potent than aminophylline in all test systems” [1]. Although exact ED50 ratios are not reported in the abstract, the directional superiority is unambiguous and consistent across all seven bronchoconstrictive challenge agents tested.

Bronchodilation Airway obstruction Guinea pig model

Multi‑Target Mechanistic Profile: Polypharmacology Distinguishing LY150310 from Single‑Target Antimetastatics

LY150310 was characterized alongside LY189332 and LY135305, each representing a distinct mechanistic class (thromboxane synthetase inhibitor, cyclooxygenase inhibitor, and thrombin activation inhibitor, respectively) [1]. Unlike these single‑mechanism agents, LY150310 simultaneously inhibits thromboxane synthase, cyclooxygenase, and thrombin activation, while also functioning as a histamine H1‑receptor antagonist [2]. This integrated polypharmacology is not present in any of the comparator compounds tested in the same study.

Polypharmacology Thromboxane synthase Cyclooxygenase inhibition

Validated Research and Industrial Application Scenarios for LY150310 (CAS 103294-47-9)


In Vivo Antimetastatic Efficacy Screening Using the Lewis Lung Carcinoma Model

Investigators conducting preclinical metastasis intervention studies can use LY150310 as a positive control with established dose‑response parameters (ED50 = 0.5 mg/kg/day; therapeutic index = 180) in the Lewis lung carcinoma spontaneous metastasis assay [1]. Its 100‑fold potency advantage over nafazatrom and clear superiority over RA233 make it the preferred reference compound for benchmarking novel antimetastatic candidates.

Bronchodilator and Respiratory Pharmacology Research in Guinea Pig Models

LY150310's broad‑spectrum bronchodilator activity—equal to or exceeding aminophylline across histamine, A23187, ovalbumin, 5‑HT, LTD₄, methacholine, and PAF challenge systems [2]—makes it a valuable tool for dissecting non‑histaminergic mechanisms of airway obstruction and for evaluating dual H1‑antagonist/prostanoid‑modulator compounds in respiratory disease models.

Multi‑Target Polypharmacology Studies: Thromboxane Synthase, Cyclooxygenase, and Thrombin Activation

Researchers requiring a single compound that concurrently inhibits thromboxane synthase, cyclooxygenase, and thrombin activation—while also blocking histamine H1 receptors—can deploy LY150310 as a chemical probe [1][2]. This polypharmacology is particularly relevant for investigating the interplay between eicosanoid pathways and histamine signaling in cancer metastasis and inflammatory conditions.

Prostanoid Pathway Modulation in Ex Vivo Whole‑Blood Assays

Ex vivo studies demonstrate that LY150310 elevates PGE₂ levels and tends to decrease thromboxane B₂ in sodium arachidonate‑stimulated whole blood [2]. This property supports its use in hematological and pharmacological assays aimed at profiling cyclooxygenase/thromboxane synthase pathway modulation in physiologically relevant blood matrices.

Quote Request

Request a Quote for 1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.